4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1291859-27-2
VCID: VC7279434
InChI: InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9

4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1291859-27-2

Cat. No.: VC7279434

Molecular Formula: C22H17ClN2O2S

Molecular Weight: 408.9

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide - 1291859-27-2

Specification

CAS No. 1291859-27-2
Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9
IUPAC Name 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26)
Standard InChI Key HDVHUCVHGBWNNU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a thiophene ring substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a 4-chlorophenyl group, respectively. The carboxamide group at position 2 is further modified with a 3-methoxyphenyl substituent. This arrangement confers unique electronic and steric properties:

  • The chlorophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions.

  • The methoxyphenyl group contributes to solubility in polar solvents and may influence biological interactions through hydrogen bonding.

  • The pyrrole ring adds planar rigidity, potentially facilitating π-π stacking interactions in material science applications.

The molecular formula is C₂₂H₁₇ClN₂O₂S, with a molecular weight of 408.9 g/mol.

Synthesis and Optimization

Synthetic Route

The synthesis of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a multi-step protocol:

  • Thiophene Core Formation: The Gewald reaction is employed to construct the thiophene ring via condensation of a ketone (e.g., 4-chlorophenylacetone) with cyanoacetic ester in the presence of sulfur.

  • Pyrrole Introduction: The Paal-Knorr synthesis cyclizes a 1,4-dicarbonyl compound with an ammonium acetate catalyst to form the pyrrole substituent.

  • Amide Coupling: A carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the thiophene-2-carboxylic acid intermediate to 3-methoxyaniline.

Critical parameters include:

  • Temperature control (60–80°C for amide bond formation).

  • Solvent selection (dichloromethane or DMF for polar intermediates).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.8–7.6 (chlorophenyl aromatic protons), δ 6.9–6.7 (methoxyphenyl protons), and δ 6.3 (pyrrole protons).

    • ¹³C NMR: Peaks at 165 ppm (carboxamide carbonyl) and 112 ppm (thiophene C-S bond).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 409.0 [M+H]⁺.

  • HPLC: Retention time of 12.4 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Thiophene Derivatives

Compound NameMolecular FormulaMolecular WeightKey SubstituentsPotential Application
Target CompoundC₂₂H₁₇ClN₂O₂S408.94-ClPh, 3-MeOPh, pyrroleDrug discovery, OLEDs
N-(4-Butylphenyl) Analog C₂₆H₂₆N₂OS414.64-BuPh, 3-MePh, pyrroleLipid bilayer studies
4-(4-ClPh)-N-(4-PhOPh) Derivative C₂₇H₁₉ClN₂O₂S471.04-ClPh, 4-PhOPh, pyrrolePolymer additives
N-(Thiophen-2-ylmethyl) Variant C₂₀H₁₅ClN₂OS₂398.94-ClPh, thiophene-methyl, pyrroleCatalysis

Key trends:

  • Chlorophenyl groups enhance thermal stability.

  • Methoxy substituents improve solubility but reduce melting points.

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